molecular formula C7H4FN B1334164 2-Fluorophenylisocyanide CAS No. 77897-04-2

2-Fluorophenylisocyanide

Cat. No.: B1334164
CAS No.: 77897-04-2
M. Wt: 121.11 g/mol
InChI Key: VFNJIWJRUXUBDK-UHFFFAOYSA-N
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Description

2-Fluorophenylisocyanide is a useful research compound. Its molecular formula is C7H4FN and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Tetrazolo[1,5-a]quinoxalines

2-Fluorophenylisocyanide is utilized in the synthesis of fused tetrazolo[1,5-a]quinoxalines through a Ugi-tetrazole reaction followed by nucleophilic aromatic substitution. This process yields the tricyclic tetrazolo[1,5-a]quinoxaline moiety, showcasing its utility in combinatorial chemistry to achieve high diversity and good yields (Kalinski et al., 2006).

Optical Imaging and Drug Delivery

In the context of optical imaging and drug delivery, this compound-related compounds play a significant role. The reactivity of cyanine chromophores, which is a crucial element in such compounds, can be manipulated to address challenges in imaging and drug delivery. This includes enhancing fluorescence quantum yield and stability for improved imaging properties, as well as developing NIR-activated antibody-drug conjugates (Gorka et al., 2018).

Genetically Encoded Fluorescent Amino Acids

This compound derivatives can be utilized in the synthesis of fluorescent amino acids for biological studies. These amino acids can be biosynthetically incorporated into proteins at specific sites, facilitating the study of protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

NIR-II Fluorescent Imaging

Derivatives of this compound find applications in the development of NIR-II fluorophores for in vivo biological imaging. These fluorophores enable deeper tissue penetration and higher resolution imaging compared to traditional NIR fluorophores (Antaris et al., 2016).

Molecular Fluorophores Toxicity Studies

Research involving this compound-related fluorophores also encompasses toxicity studies. These studies are crucial for determining the safety of fluorophores used in molecular imaging, especially regarding their cytotoxicity and tissue toxicity (Alford et al., 2009).

Safety and Hazards

2-Fluorophenylisocyanide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

Future Directions

Isocyanides, including 2-Fluorophenylisocyanide, have potential in many areas of drug discovery and are being considered in the design of future drugs . The unique properties of isocyanides make them largely irreplaceable in many applications .

Properties

IUPAC Name

1-fluoro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJIWJRUXUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374645
Record name 2-Fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77897-04-2
Record name 2-Fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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